molecular formula C10H14BCl2NO4 B12460612 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B12460612
M. Wt: 293.94 g/mol
InChI Key: FUOKBESTQMGROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzoxaborole Derivatives in Medicinal Chemistry

Benzoxaboroles, characterized by a fused benzene and oxaborole ring system, emerged as a pharmacologically versatile scaffold in the early 2000s. Initial explorations focused on their antifungal properties, culminating in the 2014 U.S. Food and Drug Administration (FDA) approval of tavaborole (marketed as Kerydin) for the treatment of onychomycosis. This milestone validated the therapeutic potential of boron-containing compounds and spurred further research into structural analogs.

Subsequent studies revealed benzoxaboroles’ efficacy against diverse pathogens, including Plasmodium falciparum (malaria) and Trichophyton rubrum (dermatophytosis). For instance, antimalarial benzoxaboroles such as AN13762 demonstrated nanomolar inhibitory concentrations (IC50 = 0.2–22 nM) by targeting Plasmodium leucyl-tRNA synthetase, a critical enzyme in protein synthesis. Parallel efforts identified crisaborole, a nonsteroidal anti-inflammatory benzoxaborole approved in 2016 for atopic dermatitis, which inhibits phosphodiesterase-4 (PDE4) through boron-mediated interactions.

The evolution of benzoxaborole derivatives reflects iterative structure-activity relationship (SAR) studies. Early analogs focused on optimizing the oxaborole ring’s substituents to enhance target affinity and metabolic stability. For example, fluorination at position 5 of the benzene ring in tavaborole improved antifungal activity by increasing membrane permeability. Similarly, introducing carboxyethyl groups at position 7 yielded antimalarial compounds with IC50 values below 0.2 µM. These findings established a framework for rational benzoxaborole design, later applied to develop 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c]oxaborol-1(3H)-ol hydrochloride.

Table 1: Key Milestones in Benzoxaborole Development

Compound Indication Development Stage Key Structural Feature
Tavaborole Onychomycosis FDA-approved (2014) 5-Fluoro substitution
Crisaborole Atopic dermatitis FDA-approved (2016) 4-Cyanophenoxy side chain
AN13762 Malaria Preclinical 6-(2-Carboxyethyl)pyrazinyloxy
Compound in focus Under investigation Experimental 4-Chloro, 7-(2-hydroxyethoxy)

Significance of Boron-Containing Heterocycles in Pharmaceutical Development

Boron’s unique electronic configuration—characterized by an empty p-orbital—enables reversible covalent bond formation with nucleophilic residues (e.g., hydroxyl or amine groups) in enzyme active sites. This property underpins the mechanism of action of boron-based drugs such as bortezomib (a proteasome inhibitor) and tavaborole. In benzoxaboroles, the boron atom coordinates with target proteins, inducing conformational changes that disrupt pathogenic processes.

The integration of boron into heterocyclic frameworks enhances drug-like properties, including bioavailability and target selectivity. For example, the oxaborole ring’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes, while its hydrophilicity improves aqueous solubility compared to purely hydrocarbon scaffolds. These attributes are critical for overcoming pharmacokinetic challenges associated with traditional antimicrobial and anti-inflammatory agents.

In the case of 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c]oxaborol-1(3H)-ol hydrochloride, structural modifications aim to optimize interactions with undisclosed biological targets. The chloro substituent at position 4 may enhance electron-withdrawing effects, stabilizing the boron-oxygen bond, while the 2-hydroxyethoxy group at position 7 could improve solubility and metabolic stability. The aminomethyl side chain, protonated under physiological conditions, may facilitate ionic interactions with negatively charged residues in target proteins.

Table 2: Structural Features and Hypothesized Roles in the Target Compound

Structural Feature Position Hypothesized Role
Chloro substituent 4 Electron withdrawal, stabilization of boron center
2-Hydroxyethoxy group 7 Solubility enhancement, hydrogen bonding
Aminomethyl side chain 3 Ionic interactions with target proteins
Benzoxaborole core - Reversible covalent binding to enzymatic nucleophiles

Ongoing research into boron-containing heterocycles emphasizes their adaptability to multiple therapeutic areas. The compound’s design aligns with trends in precision medicine, where molecular tailoring addresses resistance mechanisms and off-target effects. As synthetic methodologies advance—such as the palladium-catalyzed coupling reactions described in recent patents—the diversity of accessible benzoxaborole derivatives continues to expand, enabling targeted exploration of structure-activity relationships.

Properties

Molecular Formula

C10H14BCl2NO4

Molecular Weight

293.94 g/mol

IUPAC Name

2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride

InChI

InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H

InChI Key

FUOKBESTQMGROA-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl

Origin of Product

United States

Preparation Methods

Core Benzoxaborole Ring Formation

The benzoxaborole scaffold is constructed via Miyaura borylation and Wohl–Ziegler bromination , followed by cyclization:

Step Reaction Type Reagents/Conditions Yield Intermediate
1 Miyaura borylation Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, dioxane, 80°C 98% 4-bromo-3-methylbenzoate → 3-methyl-4-pinacolboronate benzoate (41 )
2 Bromination NBS, AIBN, CCl₄, reflux 62% Brominated intermediate (42 )
3 Cyclization NaOH, H₂O, then HCl (acidolysis) 65% Benzoxaborole acid (43 )

Key Notes :

  • Step 1 : Palladium-catalyzed borylation replaces bromine with a boronic ester.
  • Step 2 : Radical bromination introduces a leaving group for subsequent substitution.
  • Step 3 : Hydroxyl displacement and cyclization form the five-membered oxaborole ring.

Functionalization and Coupling

The benzoxaborole core is functionalized with the 3-(aminomethyl) and 7-(2-hydroxyethoxy) groups:

Step Reaction Type Reagents/Conditions Yield Intermediate
1 SNAr amination 3,4-difluoronitrobenzene + cyclamine (e.g., piperazine), Et₃N, MeCN, reflux 98% Nitro-intermediate (13 )
2 Reductive amination NH₄Cl, Fe, HCl, reflux 52% Aniline intermediate (19 )
3 Amidation EDC, 3-carboxyphenylboronic acid (25 ), DMF, RT 31–15% Boronic acid derivative (29–40 )

Key Notes :

  • Step 1 : Regioselective nucleophilic aromatic substitution (SNAr) introduces the amine.
  • Step 2 : Béchamp reduction converts nitro to amine.
  • Step 3 : Carbodiimide-mediated coupling links the boronic acid to the aniline.

Final Hydrochloride Salt Formation

The free amine is protonated with HCl to yield the hydrochloride salt, enhancing solubility and stability.

Modular Ni-Electrocatalytic Synthesis

A modern approach leverages Ni-electrocatalytic cross-coupling to install the 1,2-amino alcohol moiety directly, reducing synthetic steps.

Chiral Auxiliary Strategy

Starting with a chiral oxazolidine-based carboxylic acid (11 ), the method enables enantioselective synthesis:

Step Reaction Type Reagents/Conditions Yield Intermediate
1 Oxazolidine synthesis (S)-Iserine → esterification → pivalaldehyde condensation → N-protection >50% Chiral carboxylic acid (11 )
2 Ni-Electrocatalytic coupling Aryl iodide (36 ), Ni(cod)₂, DMF, 50°C, constant current 85–90% Amino alcohol (44 )

Key Notes :

  • Step 1 : Scalable synthesis of the chiral auxiliary from inexpensive (S)-isoserine.
  • Step 2 : Radical recombination under electrochemical conditions forms the C–N bond without Ag additives.

Advantages Over Traditional Methods

Aspect Traditional Method Ni-Electrocatalytic Method
Steps 9+ (multi-step) 5 (modular)
Stereocontrol Limited High enantiomeric excess (dr >20:1)
Scalability Moderate Excellent (decagram scale)
Functional Group Tolerance Narrow Broad (anilines, phenols, nitro groups)

This approach streamlines synthesis by bypassing polar bond disconnections, enabling direct installation of the amino alcohol.

Stereochemical Control and Purification

Polymorph Control

The hydrochloride salt’s polymorphs are characterized via powder X-ray diffraction to ensure reproducibility.

Challenges and Innovations

Oxaborole Ring Stability

The boronate ester is sensitive to moisture and pH. Anhydrous conditions and low-temperature storage are required during synthesis.

Yield Optimization

  • Borylation : Pd(dppf)Cl₂ catalyst ensures high regioselectivity.
  • Bromination : Controlled radical initiation (AIBN) minimizes side reactions.

Comparative Analysis of Key Intermediates

Intermediate Structure Role Yield Reference
41 3-methyl-4-pinacolboronate benzoate Borylation precursor 98%
19 3-Fluoro-4-[4-(pyridin-2-yl)piperazin-1-yl]aniline Amination product 52%
43 Benzoxaborole acid Cyclization product 65%
44 Amino alcohol Ni-coupling product 85–90%

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxaboroles, which can be further functionalized for specific applications.

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of "3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride" in the format of detailed articles, comprehensive data tables, or well-documented case studies. However, the search results do provide some information on the compound itself and related research areas.

Information on the Compound

  • Chemical Identification: The compound, also known as 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol, has a CAS number of 2131797-84-5 and a molecular weight of 257.48 . Its formula is C10H13BClNO4 .
  • Synonyms and Descriptors: The compound is also referred to as (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol . A systematic name is [(1~{R},5~{S},6~{R},8~{R},9'~{S})-9'-(aminomethyl)-8-(6-aminopurin-9-yl)-2'-chloranyl-5'-(2-hydroxyethyloxy)spiro[2,4,7-trioxa-3-boranuidabicyclo[3.3.0]octane-3,7'-8-oxa-7-boranuidabicyclo[4.3.0]nona-1,3,5-triene]-6-yl]methyl dihydrogen phosphate .
  • Structural Details: It contains 63 atoms, 5 chiral atoms, and 68 bonds, including 16 aromatic bonds .

Potential Research Areas

  • Drug Development: Benzoxaboroles, which are structurally related, exhibit good drug-like properties and efficacy against various human pathogens . The compound is observed in co-crystal structures of Mycobacterium tuberculosis LeuRS, which may indicate its use in developing treatments for tuberculosis .
  • Enzyme Inhibition: The compound is related to leucine-tRNA ligase and may be relevant to research involving leucyl-tRNA synthetase . This enzyme catalyzes a reaction involving ATP, L-leucine, and tRNA(Leu) .
  • GPCR Profiling: Research is advancing in understanding ligand-receptor interactions with models that move beyond binding affinity . This compound might be relevant in the context of G protein-coupled receptors (GPCRs) research .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is facilitated by the boron atom, which forms stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Key Observations:

Position 4 Substituents :

  • Chloro (Cl) : GSK656’s 4-Cl group is optimal for potency. Replacing Cl with bulkier groups (e.g., phenyl in Compound 10) reduces activity due to steric hindrance in the LeuRS binding pocket .
  • Bromo (Br) : Compound 14 (4-Br) shows reduced activity (MIC = 0.25 μg/mL) compared to GSK656, likely due to weaker electronegativity .
  • Fluoro (F) : Compound 12 (4-F) has significantly lower potency (MIC > 4.0 μg/mL), indicating Cl’s unique role in target engagement .

Position 7 Substituents :

  • 2-Hydroxyethoxy : GSK656’s 2-hydroxyethoxy group enhances water solubility and bioavailability compared to ethoxy analogs (e.g., Compound 4), which lack the hydroxyl moiety critical for hydrogen bonding with LeuRS .

Stereochemistry :

  • The (S)-enantiomer of GSK656 achieves >98% enantiomeric excess (ee) and is >100-fold more potent than the (R)-form, underscoring the necessity of chiral purity .

Biological Activity

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride, also known as Ganfeborole hydrochloride, is a boron-containing compound that has garnered attention for its potential therapeutic applications, particularly in the field of infectious diseases. This compound features an oxaborole structure, which is characterized by the integration of a boron atom into a cyclic framework containing oxygen and carbon atoms. The biological activity of this compound primarily revolves around its antibacterial properties, particularly against Mycobacterium tuberculosis.

  • Molecular Formula : C10H14BClNO4
  • Molecular Weight : 293.94 g/mol
  • CAS Number : 2131797-84-5
  • IUPAC Name : 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol

The primary mechanism through which Ganfeborole exerts its biological activity is by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in bacteria. This inhibition is particularly significant in the context of Mycobacterium tuberculosis, where Ganfeborole has demonstrated low micromolar activity, indicating its potential as a treatment for resistant strains of tuberculosis .

Antibacterial Activity

Ganfeborole hydrochloride has shown promising results in various studies regarding its antibacterial efficacy:

  • Inhibition of Mycobacterium tuberculosis : Studies indicate that Ganfeborole exhibits potent inhibitory effects against M. tuberculosis, making it a candidate for anti-tuberculosis therapies .

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that Ganfeborole effectively reduces bacterial viability in cultures of M. tuberculosis. The compound's low micromolar activity suggests it can be effective even against resistant strains .
  • Oxidative Stress Reduction : In related studies, compounds with similar structures have been shown to alleviate oxidative stress in neuronal cells subjected to oxygen-glucose deprivation. Although not directly tested on Ganfeborole, such findings suggest potential neuroprotective effects that warrant further investigation .

Data Table: Biological Activity Overview

Activity Type Target Organism IC50 (µM) Mechanism
AntibacterialMycobacterium tuberculosisLow micromolarInhibition of leucyl-tRNA synthetase
Neuroprotective PotentialMouse neuroblastoma cellsNot specifiedAlleviation of oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.